5-Bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-Bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 5-position, an o-tolyl group at the 1-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone to form the pyrazole core.
Introduction of the o-tolyl group: This step involves the reaction of the pyrazole with an o-tolyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted pyrazoles can be formed.
Oxidation products: Oxidized derivatives with additional functional groups.
Reduction products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
5-Bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial applications: It is used as an intermediate in the synthesis of various chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a phenyl group instead of an o-tolyl group.
5-Chloro-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of a bromine atom.
1-(o-Tolyl)-1H-pyrazole-4-carboxylic acid: Lacks the bromine atom at the 5-position.
Uniqueness
5-Bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of the bromine atom, o-tolyl group, and carboxylic acid group. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H9BrN2O2 |
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Molecular Weight |
281.10 g/mol |
IUPAC Name |
5-bromo-1-(2-methylphenyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-4-2-3-5-9(7)14-10(12)8(6-13-14)11(15)16/h2-6H,1H3,(H,15,16) |
InChI Key |
ONSLCBBOIHIQJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C(=O)O)Br |
Origin of Product |
United States |
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